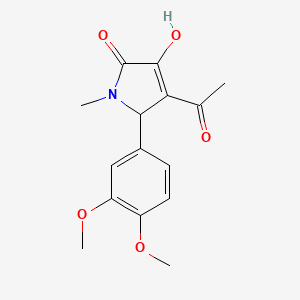
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a thiadiazole ring and a phenyl group. Its chemical structure makes it a promising candidate for research in the areas of agriculture, medicine, and neuroscience.
Mechanism of Action
The exact mechanism of action of 5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to act as a pheromone, stimulating the release of growth hormone in aquatic animals. This, in turn, leads to increased appetite and improved growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in aquatic animals. It can increase the levels of growth hormone, insulin-like growth factor 1, and insulin in the blood, leading to improved growth and development. This compound can also enhance the activity of digestive enzymes, leading to improved feed intake and digestion. In addition, this compound can improve the immune system of aquatic animals, making them more resistant to diseases.
Advantages and Limitations for Lab Experiments
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations. Its effects on aquatic animals can vary depending on the species, age, and size of the animals. In addition, the optimal dosage of this compound for different species is not well established, making it difficult to compare results across studies.
Future Directions
There are several future directions for research on 5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is the potential use of this compound in aquaculture. Further studies are needed to determine the optimal dosage and application methods for this compound in different aquatic species. Another area of interest is the potential applications of this compound in medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the physiology of aquatic animals.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in agriculture, medicine, and neuroscience. Its simple synthesis method, low cost, and stable properties make it an attractive option for research. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different species of aquatic animals.
Synthesis Methods
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized using various methods, including the reaction of thiosemicarbazide and acetic anhydride, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 4-methylbenzoyl hydrazide with phenyl isothiocyanate, followed by cyclization using phosphorus oxychloride. The synthesis of this compound is relatively simple and cost-effective, making it an attractive compound for research.
Scientific Research Applications
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential applications in agriculture. It has been found to enhance the growth and development of various aquatic animals, including fish, shrimp, and prawns. This compound can also improve the feed intake and digestion of these animals, leading to increased weight gain and improved survival rates. In addition, this compound has been shown to enhance the immune system of aquatic animals, making them more resistant to diseases.
properties
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSUTUJPOTHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5026262.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5026267.png)

![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]alanine](/img/structure/B5026276.png)

![4-[(4-isopropyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5026287.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5026288.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5026317.png)
![2-(dimethylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5026333.png)

![1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5026350.png)
